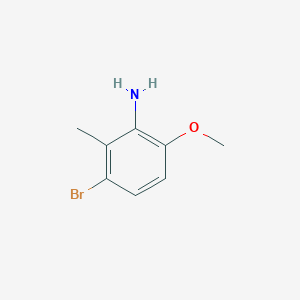

3-Bromo-6-methoxy-2-methylaniline

Description

3-Bromo-6-methoxy-2-methylaniline is a substituted aniline derivative featuring a bromine atom at the 3-position, a methoxy group at the 6-position, and a methyl group at the 2-position of the benzene ring. This compound is structurally significant in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom, enabling selective functionalization at specific positions. While direct data on its physical properties (e.g., melting point) are absent in the provided evidence, its structural analogs suggest moderate stability under standard conditions .

Properties

IUPAC Name |

3-bromo-6-methoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJPTJUGEUOQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517784 | |

| Record name | 3-Bromo-6-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786596-55-2 | |

| Record name | 3-Bromo-6-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methoxy-2-methylaniline typically involves multi-step organic reactions. One common method includes the bromination of 6-methoxy-2-methylaniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-methoxy-2-methylaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives can be formed.

Oxidation Products: Quinones or other oxidized aromatic compounds.

Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-bromo-6-methoxy-2-methylaniline is as an intermediate in the synthesis of more complex organic compounds. It participates in various coupling reactions, which are essential for creating new molecular architectures.

Key Reactions

- Coupling Reactions : The compound can be utilized in Suzuki and Sonogashira coupling reactions to form biaryl compounds, which are vital in materials science and drug development.

- Nucleophilic Substitution : The bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions that lead to the formation of various derivatives.

Pharmaceutical Development

The compound's structural characteristics make it a candidate for pharmaceutical applications. Compounds with similar structures have shown promising biological activities, including anti-inflammatory and antimicrobial properties.

Case Studies

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, highlighting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Agents : Some studies have explored its derivatives as potential anti-inflammatory agents, demonstrating efficacy in preclinical models.

Material Science

In material science, this compound is utilized in the synthesis of organic light-emitting diodes (OLEDs) due to its favorable electronic properties.

Properties for OLEDs

- The compound's ability to form stable films and its suitable energy levels make it an excellent candidate for use in OLED applications.

Recent studies have also begun to explore the environmental implications of this compound. Its degradation products and their impact on ecosystems are areas of ongoing research.

Environmental Impact Studies

Research has focused on understanding how this compound behaves in different environmental conditions, assessing its persistence and potential toxicity to aquatic life.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-2-methylaniline depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

3-Bromo-2-methylaniline (CAS 55289-36-6)

6-Bromo-3-methoxy-2-methylaniline (CAS 1427407-14-4)

- Structure : Bromine at 6-position, methoxy at 3-position (positional isomer of the target compound).

- Applications : Used in research for derivatization (e.g., Boc-protected variant: CAS 2719751-69-4) .

- Key Difference : Swapped bromine and methoxy positions significantly affect electronic distribution and regioselectivity in further reactions.

2-Bromo-6-methoxy-4-nitroaniline (CAS 16618-66-9)

- Structure : Bromine at 2-position, methoxy at 6-position, nitro at 4-position.

- Reactivity : Nitro group introduces strong electron-withdrawing effects, making the compound less nucleophilic than the target aniline .

Functional Group Variants

3-Bromo-4-(trifluoromethoxy)anisole

5-Bromo-2-benzyloxy-6-methylpyridine (CAS 440122-66-7)

- Structure : Pyridine core with benzyloxy and methyl groups; similarity score 0.76 to the target compound .

- Key Difference : Heterocyclic pyridine ring alters basicity and solubility, limiting cross-reactivity with aniline derivatives.

Comparative Data Table

| Compound Name | CAS RN | Substituents | Purity (%) | Price (JPY/5g) | Key Feature |

|---|---|---|---|---|---|

| 3-Bromo-6-methoxy-2-methylaniline | Not provided | 3-Br, 6-OMe, 2-Me | N/A | N/A | High regioselectivity in synthesis |

| 3-Bromo-2-methylaniline | 55289-36-6 | 3-Br, 2-Me | >97.0 | 4,800 | No methoxy; lower polarity |

| 6-Bromo-3-methoxy-2-methylaniline | 1427407-14-4 | 6-Br, 3-OMe, 2-Me | N/A | N/A | Positional isomer; distinct reactivity |

| 2-Bromo-6-methoxy-4-nitroaniline | 16618-66-9 | 2-Br, 6-OMe, 4-NO₂ | N/A | N/A | Nitro group reduces nucleophilicity |

| 3-Bromo-4-(trifluoromethoxy)anisole | 619-41-0 | 3-Br, 4-OCF₃ | N/A | 6,700 | Enhanced electron withdrawal |

Research Implications

The distinct electronic and steric profiles of this compound and its analogs make them valuable intermediates. Positional isomers like 6-Bromo-3-methoxy-2-methylaniline are critical for optimizing drug candidates, while nitro- or trifluoromethoxy-substituted variants expand applications in material science. Future studies should explore catalytic systems to enhance the synthesis efficiency of the target compound, leveraging insights from brominated aniline chemistry .

Biological Activity

3-Bromo-6-methoxy-2-methylaniline is an organic compound characterized by its unique arrangement of substituents, which significantly influences its biological activity. This article delves into the compound's biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrNO2. The structure features a bromine atom at the meta position (3-position), a methoxy group at the para position (6-position), and a methyl group attached to the aniline structure. This arrangement enhances both reactivity and biological potential, making it a compound of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 232.09 g/mol |

| Melting Point | 56-58 °C |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives of aniline have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that related compounds could suppress tumor growth in mice models, suggesting a promising avenue for cancer treatment .

Case Study:

In a recent investigation, the compound was tested against MCF-7 breast cancer cells, revealing an IC50 value of 25.72 ± 3.95 μM, indicating effective cytotoxicity .

Antimicrobial Activity

The compound also displays antimicrobial properties, which are crucial for developing new antibiotics. It has been noted that similar aniline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds structurally akin to this compound showed inhibitory effects on Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Efficacy of Related Compounds

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 6-Bromo-3-methoxy-2-methylaniline | 40 | Staphylococcus aureus |

| 4-Bromoaniline | 200 | Escherichia coli |

| This compound | TBD | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction: The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition: It has been suggested that similar compounds inhibit key enzymes involved in cellular proliferation and survival.

- Antimicrobial Mechanisms: The inhibition of bacterial cell wall synthesis or disruption of membrane integrity may contribute to its antimicrobial effects.

Research Findings

A comprehensive review highlighted various synthesis methods for producing this compound and its derivatives, emphasizing their potential therapeutic applications across different fields such as oncology and microbiology .

Future Directions

Further studies are required to explore the full spectrum of biological activities and mechanisms associated with this compound. Investigating structure-activity relationships (SAR) will be crucial for optimizing its efficacy and minimizing toxicity.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-6-methoxy-2-methylaniline, and what critical parameters must be controlled?

Methodological Answer: Synthesis typically begins with bromination of a precursor such as 6-methoxy-2-methylaniline. Regioselective bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize polybromination. Stoichiometric control (1:1 molar ratio of precursor to NBS) and slow addition are critical. Post-reaction, purification via silica gel column chromatography (hexane/ethyl acetate, 4:1) isolates the product. Purity is confirmed by TLC (Rf ≈ 0.5) and NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H NMR : Key signals include a singlet for the methoxy group (δ 3.8–3.9 ppm), a singlet for the methyl group (δ 2.2 ppm), and aromatic protons split into distinct doublets (δ 6.5–7.2 ppm) due to bromine’s deshielding effect.

- 13C NMR : The brominated carbon appears at δ 115–120 ppm, while the methoxy carbon resonates at δ 55–60 ppm.

- HRMS : Molecular ion [M+H]+ at m/z ≈ 230.00 (C8H10BrNO).

- IR : N-H stretches (3400–3300 cm⁻¹) confirm the amine group .

Q. How should this compound be stored to prevent degradation?

Methodological Answer: Store under inert gas (argon) at 2–8°C in amber vials to avoid photodegradation. The amine group is prone to oxidation; adding 0.1% w/w BHT as a stabilizer mitigates this. Monthly purity checks via HPLC (C18 column, acetonitrile/water gradient) detect degradation products like quinone imines .

Advanced Research Questions

Q. How can regioselectivity challenges in brominating 6-methoxy-2-methylaniline be addressed to favor the 3-position?

Methodological Answer: The methoxy group directs electrophilic substitution to the para position (relative to itself), but steric hindrance from the 2-methyl group shifts bromination to the less hindered 3-position. Computational modeling (DFT, B3LYP/6-311G**) predicts electron density distribution, guiding solvent choice (e.g., DMF enhances electrophilicity). Alternatively, using FeBr3 as a catalyst at –10°C improves selectivity .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer: Discrepancies may arise from polymorphism or solvent inclusion. Single-crystal X-ray diffraction (SHELXL, ) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) improves resolution. Compare experimental data with DFT-optimized structures (Mercury Software) to identify anomalies. Recrystallization from toluene/hexane at varying ratios (1:1 to 1:3) isolates the thermodynamically stable polymorph .

Q. How does the steric environment of this compound influence its reactivity in Suzuki-Miyaura cross-coupling?

Methodological Answer: The 2-methyl and 6-methoxy groups create steric bulk, slowing oxidative addition of Pd(0) catalysts. Using bulky ligands (e.g., SPhos) with Pd(OAc)2 in THF at 80°C enhances turnover. Kinetic studies show a reaction rate 30% slower than less-hindered analogs. GC-MS monitors biphenyl byproducts (retention time ≈ 12.3 min) to optimize conditions .

Q. What computational approaches predict the electronic properties of this compound for drug design?

Methodological Answer:

- DFT Calculations : B3LYP/6-311G** basis set models HOMO-LUMO gaps (≈4.2 eV), indicating moderate reactivity.

- Molecular Electrostatic Potential (MEP) : Highlights the bromine atom as a halogen-bond donor (σ-hole).

- Docking Studies : AutoDock Vina predicts binding to kinase pockets (e.g., p38 MAPK) via bromine-mediated hydrophobic interactions. ADMET predictions (SwissADME) assess bioavailability .

Data Contradiction Analysis

Q. How can conflicting HPLC purity reports for this compound be reconciled?

Methodological Answer: Discrepancies often stem from column aging or mobile-phase pH variations. Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.